2-Amino-6-iodobenzaldehyde
CAS No.: 1261872-97-2
Cat. No.: VC4940043
Molecular Formula: C7H6INO
Molecular Weight: 247.035
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261872-97-2 |
|---|---|
| Molecular Formula | C7H6INO |
| Molecular Weight | 247.035 |
| IUPAC Name | 2-amino-6-iodobenzaldehyde |
| Standard InChI | InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 |
| Standard InChI Key | DIRYXUCGWJRLLM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)I)C=O)N |
Introduction
Chemical Identity and Structural Features
2-Amino-6-iodobenzaldehyde belongs to the class of substituted benzaldehydes, where strategic functionalization enhances reactivity and applicability. The compound’s IUPAC name, 2-amino-6-iodobenzaldehyde, reflects the positions of its substituents on the benzene ring. The structural formula is represented as:
Molecular and Spectral Characteristics
The molecular structure is confirmed by spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
Physical Properties
Synthesis and Production Strategies
The synthesis of 2-amino-6-iodobenzaldehyde typically involves direct functionalization of benzaldehyde derivatives or reduction of nitro precursors. A patent by JPH07242603A describes the hydrogenation of nitrobenzaldehydes using metal catalysts, which can be adapted for this compound .
Catalytic Hydrogenation of Nitro Precursors
A plausible route involves the reduction of 2-nitro-6-iodobenzaldehyde under hydrogen gas in the presence of Raney Nickel:
Reaction Conditions:
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Catalyst: Raney Nickel (NDT-90, 10% w/w)
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Solvent: Toluene or ethanol
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Temperature: 80–100°C
Yield: ~80% (estimated based on analogous reactions) .
Alternative Pathways
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Ullmann Coupling: Iodination of 2-aminobenzaldehyde using iodine and a copper catalyst.
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Sandmeyer Reaction: Diazotization of 2-aminobenzaldehyde followed by iodination.
Reactivity and Applications in Organic Synthesis
The compound’s amino, aldehyde, and iodo groups enable diverse transformations:
Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl bond formation:
Applications: Synthesis of biphenyl derivatives for drug candidates .
Condensation Reactions
The aldehyde group reacts with amines to form Schiff bases, useful in coordination chemistry:
Applications: Ligands for metal-organic frameworks (MOFs) .
Pharmaceutical Intermediates
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Anticancer Agents: Iodine’s radioopacity makes derivatives suitable for theranostics.
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Antimicrobials: Amino-aldehyde motifs inhibit bacterial enzymes .
| Parameter | Description | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Hazard Statements | H315-H319-H335 (Skin/Eye irritation, Respiratory irritation) | |
| Precautionary Measures | P261-P305+P351+P338 (Avoid inhalation, rinse eyes) |
| Supplier | Purity | Price (mg) | Catalog Number |
|---|---|---|---|
| Combi-Blocks | 95% | $150 | HG-6106 |
Future Research Directions
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Catalyst Optimization: Screening Pd and Ni complexes for improved coupling efficiency.
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Biological Screening: Evaluating derivatives against kinase targets.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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